Allylidenecyclohexane
Description
Contextual Significance within Contemporary Organic Chemistry
The importance of allylidenecyclohexane in organic chemistry stems directly from the unique structural and electronic properties of the allene (B1206475) functional group. Allenes are compounds containing a carbon atom that forms double bonds with two other adjacent carbon atoms. The central carbon of this C=C=C unit is sp-hybridized, enforcing a linear geometry, while the two terminal carbons are sp²-hybridized. A key feature is that the planes of the π-bonds are twisted 90° relative to each other. This orthogonal arrangement of π-orbitals prevents conjugation between the two double bonds, leading to distinct reactivity compared to conjugated dienes.
This unique geometry imparts several significant characteristics to allenes like this compound:
High Reactivity: Allenes are generally less stable and more reactive than corresponding alkenes and conjugated dienes due to accumulated ring strain and the high energy of the sp-hybridized carbon. This heightened reactivity makes them valuable substrates in a variety of chemical transformations.
Versatile Reaction Hub: The allene moiety can react with electrophiles, nucleophiles, and radicals. It is particularly known for its participation in a wide array of pericyclic reactions, including cycloadditions such as [2+2] and [4+2] annulations, and transition-metal-catalyzed hydrofunctionalization and cyclization reactions. nrochemistry.comyoutube.com This versatility allows chemists to use allenes as linchpins in synthetic strategies to rapidly build molecular complexity.
Axial Chirality: When appropriately substituted, allenes can exhibit axial chirality, a type of stereoisomerism that does not require a stereocenter. This property makes them valuable building blocks in asymmetric synthesis for creating enantiomerically pure compounds.
The presence of the cyclohexane (B81311) ring in this compound provides a defined and rigid anchor for the reactive allene group, influencing the stereochemical outcome of reactions and providing a gateway to complex polycyclic systems.
Evolution of Research Trajectories Pertaining to this compound and Related Structural Motifs
For many years, allenes were regarded as chemical curiosities—difficult to synthesize and control, and therefore of limited synthetic utility. The initial reports, such as the Doering-LaFlamme allene synthesis developed in the 1950s, provided the first reliable, general methods for their preparation from simple alkenes. nrochemistry.comwikipedia.org This reaction involves a two-step process: the addition of a dihalocarbene to an alkene to form a 1,1-dihalocyclopropane, followed by treatment with a reducing metal or an organolithium reagent to induce rearrangement to the allene. youtube.comwikipedia.org
A Foundational Synthetic Method: The Doering-LaFlamme Synthesis A plausible and well-established route to synthesize this compound is through the Doering-LaFlamme allene synthesis.
Carbene Addition: The synthesis would begin with the reaction of methylenecyclohexane (B74748) with a dihalocarbene, such as dibromocarbene (CBr₂), which is typically generated in situ from bromoform (B151600) and a strong base. This step forms the corresponding 1,1-dibromospiro[2.5]octane.
Rearrangement: The isolated dihalocyclopropane is then treated with an organolithium reagent (e.g., methyllithium) or a reducing metal (e.g., magnesium). researchgate.net This induces a metal-halogen exchange followed by a concerted electrocyclic ring-opening to yield the final product, this compound. wikipedia.org
The landscape of allene research began to shift dramatically in the latter half of the 20th century and into the 21st century. The discovery of numerous natural products containing the allene functional group sparked greater interest in their synthesis. Concurrently, the advent of modern catalytic methods, particularly those involving transition metals (e.g., rhodium, palladium, copper, gold), revolutionized the field. nrochemistry.comyoutube.com These catalytic systems enabled highly selective and efficient transformations of allenes that were previously challenging or impossible, including novel cycloisomerizations and cross-coupling reactions. nrochemistry.com More recently, research has expanded to include radical-mediated transformations for allene synthesis, further broadening the toolkit available to chemists.
This evolution has transformed allenes from exotic functionalities into mainstream, indispensable building blocks in areas ranging from natural product synthesis to materials science.
Data Tables
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 2-Propen-1-ylidenecyclohexane |
| Molecular Formula | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol |
| CAS Number | 5664-10-8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
The chemical shifts for this compound are predicted based on typical values for similar chemical environments. The central sp-hybridized carbon of the allene is the most characteristic signal. compoundchem.comlibretexts.org
| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) |
| C=C =C | Allene (sp-hybridized central carbon) | 200 - 210 |
| C =C=C | Allene (sp²-hybridized terminal carbon, attached to ring) | 100 - 115 |
| C=C=C H₂ | Allene (sp²-hybridized terminal carbon) | 75 - 90 |
| Cyclohexane (C attached to allene) | Allylic sp³ Carbon | 30 - 40 |
| Cyclohexane (other CH₂) | Aliphatic sp³ Carbons | 20 - 30 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6H,1,3-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPVKGWTMAESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205210 | |
| Record name | Allylidenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-10-8 | |
| Record name | Allylidenecyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylidenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Allylidenecyclohexane and Its Analogues
Elucidating Direct Synthetic Pathways
The direct formation of the exocyclic double bond of allylidenecyclohexane can be accomplished through several reliable and widely utilized synthetic protocols. These methods typically involve the conversion of a carbonyl group or the formation of a key carbon-carbon bond followed by an elimination step.
Wittig-Type and Related Olefination Protocols
The Wittig reaction is a cornerstone of alkene synthesis, providing a powerful method for converting aldehydes and ketones into alkenes. iitk.ac.inwikipedia.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form the desired carbon-carbon double bond. masterorganicchemistry.com For the synthesis of this compound, the strategy involves the reaction of cyclohexanone (B45756) with an appropriate allyl-substituted phosphonium (B103445) ylide.
The process begins with the preparation of the Wittig reagent. An allyl halide, such as allyl bromide, is reacted with a phosphine (B1218219), typically triphenylphosphine (B44618), in an SN2 reaction to generate a phosphonium salt. lumenlearning.com This salt is then deprotonated using a strong base, like n-butyllithium (n-BuLi), to form the nucleophilic ylide. lumenlearning.com
The ylide is then reacted with cyclohexanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone, leading to a betaine (B1666868) intermediate which subsequently forms a four-membered oxaphosphetane ring. lumenlearning.com This intermediate rapidly collapses, driven by the formation of the very stable triphenylphosphine oxide byproduct, to yield the target alkene, this compound. lumenlearning.com The reliability and broad functional group tolerance of the Wittig reaction make it a versatile choice for this transformation. masterorganicchemistry.comlumenlearning.com
Table 1: Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Key Reagents | Product | Byproduct |
|---|---|---|---|---|
| Allyl Bromide | Triphenylphosphine | 1. Ether Solvent | Allyltriphenylphosphonium Bromide | N/A |
Employment of Organometallic Reagents in Carbon-Carbon Bond Formation
Organometallic reagents are fundamental tools in synthetic chemistry for constructing carbon-carbon bonds due to the nucleophilic nature of the carbon atom bound to a metal. mt.comlibretexts.org Reagents like organolithium and Grignard reagents are commonly used for this purpose. saskoer.calibretexts.org
One documented pathway to this compound involves the use of an allyl silane (B1218182) derivative. bac-lac.gc.ca Specifically, the reaction of a 1-trimethylsilyl-allyl carbanion with cyclohexanone has been shown to produce this compound in a 49% yield following purification. bac-lac.gc.ca This approach leverages the unique reactivity of organosilicon compounds.
A more conventional organometallic approach involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with cyclohexanone. libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of the allyl group to the carbonyl carbon, which upon acidic workup, yields the tertiary alcohol, 1-allyl-1-cyclohexanol. lookchem.com This alcohol serves as a direct precursor for the final product via a subsequent dehydration step, as detailed in the following section. The high reactivity and commercial availability of Grignard reagents make this a practical two-step sequence for synthesis. libretexts.org
Controlled Elimination and Dehydration Approaches
Elimination reactions are a primary method for introducing unsaturation into molecules, particularly for the synthesis of alkenes. masterorganicchemistry.com These reactions involve the removal of two substituents from adjacent atoms, often a hydrogen and a leaving group, a process known as dehydrohalogenation, or the elements of water in a dehydration reaction. maricopa.edu
In the context of this compound synthesis, the most direct elimination pathway is the acid-catalyzed dehydration of 1-allyl-1-cyclohexanol, an intermediate readily prepared from the reaction of allylmagnesium bromide and cyclohexanone. lookchem.com Treatment of this alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat facilitates the removal of a water molecule. The protonated hydroxyl group becomes a good leaving group (water), and a neighboring proton is abstracted by a base (such as water or the conjugate base of the acid) to form the exocyclic double bond. According to Zaitsev's rule, which predicts the formation of the most substituted alkene, the elimination favors the formation of the thermodynamically stable this compound over its endocyclic isomer. masterorganicchemistry.com This dehydration is an effective and common concluding step in a multi-step synthesis starting from cyclohexanone.
Investigations into Stereoselective and Enantioselective Synthesis
Moving beyond the synthesis of the achiral parent compound, significant research has focused on developing methods to produce chiral analogues of this compound with high levels of stereocontrol. These advanced methodologies are crucial for applications in fields such as medicinal chemistry and materials science, where specific stereoisomers can exhibit vastly different properties.
Asymmetric Catalysis in the Generation of Chiral this compound Derivatives
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, representing one of the most efficient approaches to chiral molecules. rsc.orgfrontiersin.org Research in this area has yielded powerful methods for the asymmetric synthesis of allylic compounds. rsc.org
One notable example is the asymmetric dehydrative C-allylation using a chiral ruthenium catalyst. thieme-connect.de This method can directly couple allylic alcohols with nucleophiles in an enantioselective manner. For instance, the reaction involving a prochiral starting material can be catalyzed by a complex containing a chiral cyclopentadienyl (B1206354) (Cp) ligand, leading to the formation of a chiral this compound analogue with a defined stereocenter.
Another sophisticated strategy involves the platinum-catalyzed enantioselective 1,2-diboration of 1,3-dienes. core.ac.uk This reaction, employing a platinum catalyst and a chiral TADDOL-derived phosphonite ligand, produces α-chiral (Z)-allylboronate reagents with high enantiomeric excess. core.ac.uk These chiral allylboronates are versatile intermediates that can then react with various electrophiles, including those that would lead to chiral this compound derivatives, transferring the stereochemical information from the boronate to the final product.
Table 2: Examples of Asymmetric Catalysis for Allylic Compound Synthesis
| Reaction Type | Catalyst System | Substrate Type | Product Feature | Reported Selectivity |
|---|---|---|---|---|
| Asymmetric Dehydrative Allylation thieme-connect.de | Chiral Ruthenium Complex | Allylic Alcohols | Chiral this compound Analogue | High Enantioselectivity |
Substrate-Directed Stereocontrol Strategies
Substrate-directed synthesis relies on the inherent chirality of the starting material or an attached chiral auxiliary to guide the stereochemical outcome of a reaction. ethz.ch This approach creates new stereocenters with a predictable relationship to the existing ones within the molecule.
This principle can be applied to the synthesis of chiral this compound analogues. For example, one could envision a synthesis starting from a chiral, enantiopure cyclohexanone derivative. A chiral substituent on the cyclohexane (B81311) ring can sterically hinder one face of the molecule, directing the attack of a nucleophile, such as an organometallic allyl reagent, to the opposite face. This substrate-controlled addition would establish the stereochemistry at the hydroxyl-bearing carbon in the resulting 1-allyl-cyclohexanol derivative. Subsequent dehydration would yield a chiral, enantioenriched this compound analogue.
Studies on other systems have demonstrated the power of this approach. For instance, chiral acetonide-protected polyketide fragments have been shown to direct rearrangements to form allylic alcohols with high diastereoselectivity. researchgate.net Similarly, syntheses using natural products like pinane (B1207555) as a chiral scaffold have achieved excellent stereocontrol in the formation of new functional groups. beilstein-journals.org These strategies highlight how existing stereocenters can effectively control the formation of new ones, providing a robust pathway to complex chiral molecules derived from the this compound framework.
Exploration of Advanced Synthetic Concepts
Modern organic synthesis continually seeks to develop more efficient and elegant routes to complex molecular architectures. adelaide.edu.au The following sections explore cutting-edge concepts that have been applied to the synthesis of this compound scaffolds, showcasing the ingenuity of contemporary synthetic chemistry.
Photoredox Catalysis in the Synthesis of this compound Scaffolds
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. princeton.edu This strategy relies on the ability of photocatalysts, such as metal polypyridyl complexes or organic dyes, to absorb visible light and engage in single-electron transfer processes with organic substrates. princeton.edu This activation mode has been harnessed for the synthesis of various scaffolds, including those containing exocyclic alkenes like this compound.
One notable application involves the hydrocarboxylation of unactivated alkenes. nih.gov A photocatalytic system can be employed to generate linear carboxylic acids from 1,1-disubstituted alkenes, which are structural precursors to this compound derivatives. nih.gov This redox-neutral method is advantageous due to its operational simplicity and broad functional group tolerance. nih.gov
Another innovative approach is the dual catalytic dehydrodecarboxylation of carboxylic acids. nih.gov This reaction utilizes a combination of a photoinduced acridine-catalyzed O-H hydrogen atom transfer (HAT) and a cobaloxime-catalyzed C-H HAT process to produce alkenes from readily available carboxylic acids. nih.gov This methodology has demonstrated success in generating terminal double bonds, a key feature of this compound. nih.gov
Furthermore, photoredox catalysis can facilitate the synthesis of β-hydroxy acid derivatives from alkenes through an alkoxycarbonyl radical-induced process. rsc.org This method provides a modular and efficient protocol for the diversification of alkenes, which can be adapted for the synthesis of functionalized this compound analogues. rsc.org The versatility of photoredox catalysis is further highlighted by its ability to promote E → Z isomerization of alkenes, offering a pathway to thermodynamically less stable Z-olefins under metal-free conditions. researchgate.net
The table below summarizes key aspects of photoredox-catalyzed reactions relevant to the synthesis of this compound precursors.
| Reaction Type | Catalyst System | Key Features | Ref |
| Alkene Hydrocarboxylation | Thiol catalyst with photocatalyst | Mild conditions, high functional group tolerance | nih.gov |
| Dehydrodecarboxylation | Acridine and Cobaloxime dual catalysis | Forms terminal alkenes from carboxylic acids | nih.gov |
| Alkene Difunctionalization | Photocatalyst via oxidation quenching | Synthesis of β-hydroxy acid derivatives | rsc.org |
| E → Z Isomerization | Organic dyes, aromatic keto compounds | Metal-free, synthesis of less stable Z-alkenes | researchgate.net |
Tandem and Cascade Reaction Sequences for Complex this compound Architectures
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecules. bham.ac.ukwikipedia.org These processes are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org20.210.105 The design of a successful cascade reaction requires careful planning to ensure the desired sequence of transformations occurs. bham.ac.uk
The synthesis of complex polycyclic frameworks, which can include the this compound motif, often benefits from cascade cyclizations. bham.ac.uk For instance, the treatment of an acyclic precursor containing a tertiary allylic alcohol with a Lewis or Brønsted acid can initiate a cascade of cyclization steps, leading to the formation of multiple rings and stereocenters in a single, highly efficient step. bham.ac.uk
Various types of tandem reactions can be envisioned for the synthesis of this compound analogues. Nucleophilic/electrophilic cascades, for example, can involve a key nucleophilic or electrophilic attack to initiate the sequence. wikipedia.org A catalyst-free tandem reaction in water has been developed for the synthesis of high-density biofuels with dicyclohexane and tricyclohexane structures, involving a Knoevenagel condensation followed by a Michael addition. nih.gov Such strategies highlight the potential for environmentally benign synthesis of complex cyclic systems. nih.gov
The development of new tandem reactions is a continuous effort in organic synthesis. These reactions can combine different types of transformations, such as organometallic additions followed by pericyclic or anionic rearrangements, to rapidly build molecular complexity. 20.210.105 The application of these principles to the synthesis of specifically substituted allylidenecyclohexanes offers a powerful avenue for creating novel and intricate molecular architectures. rsc.org
The following table outlines different types of tandem reactions that could be adapted for synthesizing complex this compound structures.
| Tandem Reaction Type | Key Transformations | Potential Application | Ref |
| Polyene Cascade Cyclization | Acid-initiated cyclization of polyenes | Formation of polycyclic systems containing the cyclohexane ring | bham.ac.uk |
| Nucleophilic/Electrophilic Cascade | Sequential nucleophilic and electrophilic additions | Construction of functionalized carbocycles | wikipedia.org |
| Knoevenagel-Michael Tandem | Condensation followed by conjugate addition | Synthesis of substituted cyclohexanedione derivatives | nih.gov |
| Organometallic-Pericyclic Cascade | Organometallic addition followed by rearrangement | Rapid assembly of complex cyclic frameworks | 20.210.105 |
Formation within Catalytic Cracking Processes
This compound and its analogues are not only products of deliberate synthesis but can also be formed as byproducts in large-scale industrial processes, specifically fluid catalytic cracking (FCC). ucl.ac.uk FCC is a crucial process in oil refineries for converting heavy hydrocarbon fractions into more valuable, lighter products like gasoline and propylene. ucl.ac.uk
During catalytic cracking, large hydrocarbon molecules are broken down at high temperatures over a catalyst, typically a zeolite-based material. mdpi.com The complex reaction network involves numerous bond-breaking and bond-forming events, including cracking, oligomerization, cyclization, and hydrogen transfer reactions. researchgate.net These reactions can lead to the formation of a wide variety of cyclic and olefinic compounds.
The formation of coke, a carbonaceous deposit that deactivates the catalyst, is a significant aspect of catalytic cracking. semanticscholar.org Coke is primarily composed of polyaromatic hydrocarbons (PAHs), and its formation involves condensation and rearrangement steps. researchgate.net The precursors to coke can include various cyclic and unsaturated hydrocarbons. It is within this complex mixture of reaction products and coke precursors that compounds like this compound can be generated.
The conditions within the FCC process, such as high temperatures and the presence of acidic catalyst sites, can promote the isomerization and rearrangement of hydrocarbons, leading to the formation of exocyclic double bonds on cyclic frameworks. While not a targeted synthesis, the presence of this compound and its derivatives in cracker effluents is a testament to the complex chemistry occurring in these industrial reactors. The composition of the product stream, including the formation of specific cyclic olefins, is influenced by factors such as feedstock composition, catalyst type, and reactor operating conditions. mdpi.commdpi.com
The table below details the conditions and potential for the formation of cyclic olefins in catalytic cracking.
| Process Parameter | Influence on Product Formation | Relevance to this compound | Ref |
| Temperature | Higher temperatures favor cracking and can lead to over-cracking into lighter gases. | Influences the distribution of cyclic and olefinic products. | mdpi.com |
| Catalyst Type | Zeolite catalysts with specific pore structures and acidity influence selectivity. | The acidic sites can catalyze isomerization and cyclization reactions. | mdpi.com |
| Feedstock Composition | The saturate, aromatic, and resin content of the feed affects coke and product yields. | Aromatic and naphthenic precursors in the feed can lead to cyclic structures. | semanticscholar.org |
| Catalyst-to-Oil Ratio | Higher ratios can increase conversion but may also lead to more coke and light gas formation. | Affects the extent of cracking and potential for side reactions forming various cyclic olefins. | mdpi.com |
Fundamental Studies on Chemical Reactivity and Transformation of Allylidenecyclohexane
Mechanistic Analysis of Addition Reactions to the Exocyclic Alkene Moiety
The double bond in allylidenecyclohexane is susceptible to attack by both electrophiles and nucleophiles, and it can also undergo concerted additions and oxidative transformations.
Electrophilic Addition Pathways and Regioselectivity
Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. wikipedia.org In the case of this compound, the reaction is initiated by an electrophile (E+) attacking the π electrons of the double bond. pdx.edupressbooks.pub This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu-). libretexts.orgmsu.edu
The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgyoutube.combyjus.com This preference is due to the formation of the more stable carbocation intermediate. libretexts.org For this compound, the attack of an electrophile on the terminal carbon of the allyl group would lead to a more substituted and therefore more stable secondary carbocation. This carbocation is then captured by the nucleophile to give the final product. libretexts.org
Table 1: Examples of Electrophilic Addition Reactions
| Reagent | Product Type |
|---|---|
| HX (e.g., HBr, HCl) | Alkyl Halide |
| H₂O/H⁺ | Alcohol |
This table provides a generalized overview of product types from common electrophilic addition reactions.
Nucleophilic Addition Mechanisms
While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently polarized or activated by electron-withdrawing groups. wikipedia.org In the context of this compound, direct nucleophilic attack on the double bond is not typical unless the nucleophile is exceptionally strong or the reaction is catalyzed. masterorganicchemistry.com
However, nucleophilic addition becomes relevant in reactions involving organometallic reagents or under specific catalytic conditions. wikipedia.orgkhanacademy.org The mechanism generally involves the attack of the nucleophile on one of the carbons of the double bond, forming a carbanion intermediate. wikipedia.org This intermediate is then protonated or reacts with an electrophile to yield the final product. wikipedia.org
Hydroboration and Allied Functionalization Reactions
Hydroboration is a powerful method for the functionalization of alkenes. libretexts.orgyoutube.com The reaction of this compound with borane (B79455) (BH₃) or its derivatives proceeds in a concerted, syn-addition manner, where the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity). libretexts.orgyoutube.commasterorganicchemistry.com This is in contrast to electrophilic additions. wikipedia.org The resulting organoborane intermediate can then be oxidized, typically with hydrogen peroxide and a base, to yield an alcohol. masterorganicchemistry.com
This two-step hydroboration-oxidation sequence provides a route to anti-Markovnikov alcohols. libretexts.org The bulky nature of the hydroborating agent often enhances the regioselectivity. masterorganicchemistry.com
Table 2: Comparison of Addition Reactions
| Reaction | Regioselectivity | Stereochemistry | Key Intermediate |
|---|---|---|---|
| Electrophilic Addition (e.g., HBr) | Markovnikov | Not always stereoselective | Carbocation |
This table compares key features of electrophilic addition and hydroboration-oxidation of alkenes.
Selective Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)
The double bond of this compound is susceptible to oxidation. Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), can be achieved by treating the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglumenlearning.com This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a concerted step. libretexts.org
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can lead to either syn or anti products depending on the reagents used. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). lumenlearning.comscience-revision.co.uk Anti-dihydroxylation can be accomplished via the ring-opening of an epoxide with aqueous acid. libretexts.org
Catalytic 1,2-Diboration Reactions
A significant advancement in the functionalization of dienes like this compound is the catalytic 1,2-diboration reaction. core.ac.uknih.gov This process involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), across the double bond in the presence of a platinum or other transition metal catalyst. core.ac.ukd-nb.info
Research has shown that platinum-catalyzed 1,2-diboration of 1,3-dienes can be highly regioselective and enantioselective, providing access to chiral allylboron reagents. core.ac.uknih.gov For instance, the diboration of this compound using a platinum catalyst and a chiral ligand can yield a 1,2-diboration product with high enantiomeric excess. core.ac.uk These resulting allyl bis(boronate) esters are versatile intermediates that can undergo subsequent stereoselective allylation reactions with aldehydes to produce functionalized homoallylic alcohols. nih.gov
Table 3: Catalytic 1,2-Diboration of this compound
| Catalyst System | Reagent | Product | Significance |
|---|
This table summarizes the key aspects of the catalytic 1,2-diboration of this compound as reported in the literature. core.ac.uk
Cycloaddition Reactions and Pericyclic Processes
This compound, as a 1,3-diene system, can participate in cycloaddition reactions. msu.edu These are concerted reactions that involve the formation of a cyclic product through a cyclic transition state. unina.itlibretexts.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition. msu.edu
In a Diels-Alder reaction, the diene (this compound) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. msu.edu The stereochemistry of the reactants is retained in the product. Other pericyclic reactions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. slideshare.netlibretexts.org These reactions provide powerful tools for the construction of complex cyclic systems. libretexts.org
Diels-Alder Reactions Utilizing this compound as a Diene or Dienophile
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgebsco.com this compound, with its conjugated diene system, can participate in these reactions, serving as the four-pi electron component. The efficiency and outcome of the Diels-Alder reaction are significantly influenced by the electronic nature of both the diene and the dienophile. ebsco.comorganic-chemistry.org Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. ebsco.comucalgary.ca
In the context of this compound, its reactivity in Diels-Alder reactions is a subject of research interest. As a diene, it can react with various dienophiles to form spirocyclic compounds. The reaction's stereoselectivity is a key aspect, with the formation of endo or exo products being influenced by factors such as secondary orbital interactions and reaction conditions. organic-chemistry.org The diene must adopt an s-cis conformation for the reaction to proceed, a requirement that is readily met by the cyclic nature of this compound. ebsco.comucalgary.ca
Conversely, in what is known as an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile can react with an electron-poor diene. wikipedia.orgorganic-chemistry.org While less common for a simple hydrocarbon like this compound, appropriate substitution on the diene could facilitate this type of transformation.
The table below summarizes the general principles of Diels-Alder reactions, which are applicable to the behavior of this compound.
| Feature | Description |
| Reaction Type | [4+2] Cycloaddition |
| Components | Conjugated Diene (e.g., this compound) and Dienophile |
| Driving Force | Formation of two new, more stable sigma bonds from two pi bonds. organic-chemistry.org |
| Mechanism | Concerted, single-step process. wikipedia.orgucalgary.ca |
| Stereospecificity | The stereochemistry of the reactants is retained in the product. ucalgary.calibretexts.org |
| Regioselectivity | Influenced by electronic effects of substituents on the diene and dienophile. |
| Endo/Exo Selectivity | The endo product is often kinetically favored due to secondary orbital interactions. organic-chemistry.org |
Exploration of Other Thermally and Photochemically Induced Pericyclic Reactions
Beyond the Diels-Alder reaction, this compound can potentially undergo other pericyclic reactions, which are concerted processes involving a cyclic transition state. byjus.com These reactions can be induced either thermally or photochemically, often leading to different stereochemical outcomes. byjus.comhhrc.ac.in The Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory are fundamental in predicting the feasibility and stereochemistry of these transformations. uniurb.itudel.edu
Electrocyclic Reactions: These reactions involve the formation of a sigma bond and the closure of a ring from a conjugated pi system, or the reverse ring-opening process. byjus.com For a system like this compound, which is a conjugated triene if one considers the exocyclic double bond and one of the endocyclic double bonds, electrocyclic ring closure could be a possibility under appropriate thermal or photochemical conditions. The stereochemical outcome (conrotatory or disrotatory) is dictated by the number of pi electrons involved and the mode of activation (thermal or photochemical). msu.edu
Sigmatropic Rearrangements: These are concerted reactions where a sigma-bonded atom or group migrates across a pi-electron system. byjus.com While less common for simple hydrocarbons without specific activating groups, the possibility of sigmatropic shifts in derivatives of this compound under thermal or photochemical induction remains an area for exploration.
The table below outlines the key types of pericyclic reactions relevant to the potential transformations of this compound.
| Reaction Type | Description | Activation |
| Electrocyclic Reaction | Intramolecular ring closure or opening involving a conjugated pi system. byjus.com | Thermal or Photochemical |
| Cycloaddition Reaction | Two components come together to form a cyclic product. byjus.com | Thermal or Photochemical |
| Sigmatropic Rearrangement | Migration of a sigma bond across a pi system. | Thermal or Photochemical |
| Cheletropic Reaction | A type of cycloaddition where one reactant forms two new bonds to a single atom of the other reactant. | Thermal or Photochemical |
| Group Transfer Reaction | Transfer of one or more groups from one molecule to another. byjus.com | Thermal or Photochemical |
Polymerization and Oligomerization Behavior of this compound Monomers
This compound can act as a monomer in various polymerization reactions, leading to the formation of polymers with distinct microstructures and properties. The presence of the conjugated diene system allows for different modes of polymerization, including anionic, free-radical, cationic, and ring-opening metathesis polymerization.
Anionic Polymerization: Microstructure Control and Mechanistic Insights
Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. semanticscholar.orgrun.edu.ng This method is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of "living" polymerization where termination and chain transfer reactions are minimal. scribd.com
For diene monomers like this compound, anionic polymerization can proceed via 1,2-, 3,4-, or 1,4-addition, leading to different polymer microstructures. Research on similar 1,1-disubstituted 1,3-dienes has shown that the polymerization of this compound in benzene (B151609) with sec-butyllithium (B1581126) as an initiator results in a polymer with approximately 66% 1,4-units. researchgate.net The microstructure can be influenced by the choice of solvent and initiator. researchgate.net For instance, the use of polar modifiers like tetrahydrofuran (B95107) (THF) can increase the proportion of vinyl (3,4-) units. researchgate.net
The table below summarizes key aspects of the anionic polymerization of this compound.
| Feature | Description |
| Initiators | Organolithium compounds (e.g., sec-butyllithium). researchgate.net |
| Propagation | Involves the attack of the propagating carbanion on the monomer. |
| Microstructure | A mix of 1,4- and 3,4-addition units, influenced by reaction conditions. researchgate.net |
| Control | Can exhibit "living" characteristics, allowing for controlled molecular weight and block copolymer synthesis. scribd.com |
| Solvent Effects | Non-polar solvents (e.g., benzene, cyclohexane) favor 1,4-addition, while polar solvents (e.g., THF) favor 3,4-addition. researchgate.net |
Free-Radical Polymerization Characteristics
Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. wikipedia.orgbyjus.com The process involves three main steps: initiation, propagation, and termination. fujifilm.com An initiator, typically a peroxide or an azo compound, is used to generate free radicals, which then add to the monomer to initiate the polymer chain growth. fujifilm.comlibretexts.org
In the case of this compound, free-radical polymerization would likely proceed through the addition of radicals to the conjugated diene system. The resulting polymer structure would be influenced by the relative reactivity of the different double bonds and the stability of the resulting radical intermediates. Chain transfer reactions, where the growing radical abstracts an atom from another molecule, can also occur and affect the final polymer architecture. libretexts.org
The general characteristics of free-radical polymerization are presented in the table below.
| Step | Description |
| Initiation | Generation of free radicals from an initiator and their addition to a monomer molecule. fujifilm.com |
| Propagation | Successive addition of monomer units to the growing radical chain. wikipedia.org |
| Termination | Cessation of chain growth through combination or disproportionation of two radical chains. libretexts.org |
| Chain Transfer | Transfer of the radical activity to another molecule (monomer, solvent, or polymer), leading to branching or the formation of a new polymer chain. libretexts.org |
Cationic Polymerization Pathways and Product Architectures
Cationic polymerization is initiated by an electrophilic species, such as a protic or Lewis acid, which reacts with the monomer to form a carbocationic propagating species. wikipedia.orgyoutube.com This type of polymerization is generally suitable for monomers with electron-donating substituents that can stabilize the resulting carbocation. libretexts.org
For this compound, initiation would involve the protonation or coordination of a Lewis acid to one of the double bonds, leading to the formation of a carbocation. The stability of this initial carbocation would be a crucial factor in determining the feasibility and rate of polymerization. Propagation would then proceed by the electrophilic attack of the growing carbocationic chain end on another monomer molecule. libretexts.org The resulting polymer architecture can be complex, with the possibility of rearrangements and side reactions due to the high reactivity of the carbocationic intermediates. nih.gov
Key features of cationic polymerization are summarized in the following table.
| Feature | Description |
| Initiators | Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) often with a co-initiator like water. libretexts.org |
| Monomer Requirement | Monomers with electron-donating groups that can stabilize the propagating carbocation. libretexts.org |
| Propagation | Electrophilic addition of the carbocationic chain end to a monomer molecule. youtube.com |
| Termination & Chain Transfer | Common and can limit the molecular weight of the polymer. nih.gov |
| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate and the nature of the propagating species (free ions vs. ion pairs). wikipedia.org |
Ring-Opening Metathesis Polymerization (ROMP) Potential
Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org It is catalyzed by transition metal complexes, such as those based on ruthenium (e.g., Grubbs' catalysts) or tungsten. wikipedia.org
While this compound itself is not a cyclic olefin in the traditional sense for ROMP, its derivatives or related structures containing a strained ring could potentially undergo this type of polymerization. For instance, if the cyclohexyl ring were part of a more strained bicyclic system, ROMP could become a viable polymerization pathway. The mechanism involves the formation of a metal-alkylidene intermediate that reacts with the cyclic monomer in a [2+2] cycloaddition, followed by a retro-[2+2] cycloaddition to open the ring and regenerate the metal-alkylidene at the end of the growing polymer chain. wikipedia.org The potential for ROMP with this compound-based monomers would depend on the specific design of a monomer that incorporates both the allylidene functionality and a polymerizable strained ring. elsevierpure.comrsc.org
The general principles of ROMP are outlined in the table below.
| Feature | Description |
| Monomers | Strained cyclic olefins (e.g., norbornene, cyclooctene). wikipedia.org |
| Catalysts | Transition metal alkylidene complexes (e.g., Grubbs' catalysts, Schrock catalysts). wikipedia.org |
| Mechanism | Involves a metallacyclobutane intermediate formed through a [2+2] cycloaddition between the catalyst and the monomer. wikipedia.org |
| Driving Force | Relief of ring strain in the cyclic monomer. wikipedia.org |
| Control | Can be a living polymerization, allowing for the synthesis of well-defined polymers and block copolymers. rsc.org |
Advanced Catalytic Transformations Involving this compound
The unique structural features of this compound, specifically its 1,1-disubstituted 1,3-diene system, make it a versatile substrate for a variety of advanced catalytic transformations. These reactions, facilitated by transition metals and organocatalysts, enable the construction of complex molecular architectures and provide access to valuable chemical intermediates.
Transition metal catalysis has significantly broadened the synthetic utility of olefins, and this compound is a notable substrate in this context. caltech.edu Olefin metathesis, a reaction that involves the redistribution of alkene fragments, is a powerful tool for carbon-carbon bond formation. wikipedia.org The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with a transition metal alkylidene. libretexts.orgharvard.edu This intermediate can then fragment to yield new alkene products and regenerate the metal alkylidene catalyst. harvard.edu Ruthenium-based catalysts, such as those developed by Grubbs, are particularly effective for these transformations due to their high reactivity and tolerance of various functional groups. harvard.edu
This compound can participate in olefin metathesis reactions, leading to the formation of diverse cyclic and acyclic compounds. For instance, ring-closing metathesis (RCM) can be employed to construct new ring systems, a process driven by the entropically favorable release of a small gaseous olefin like ethylene. wikipedia.org
Furthermore, this compound serves as a precursor in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, often palladium-based. wikipedia.orgrsc.org For example, this compound can be converted into organoboron compounds, which are then used in Suzuki-Miyaura cross-coupling reactions. uwindsor.ca The development of efficient catalysts and ligands is crucial for controlling the selectivity and efficiency of these processes. rsc.org The allyl-allyl cross-coupling reaction, in particular, provides a direct route to 1,5-dienes, which are prevalent in many natural products. rsc.org
A specific example of a transition metal-catalyzed reaction involving this compound is its platinum-catalyzed 1,2-diboration. In a study, this compound was reacted with bis(pinacolato)diboron in the presence of a platinum catalyst and a chiral phosphonite ligand. This reaction yielded a bifunctional allylboration reagent, demonstrating the potential to create enantioenriched products from this substrate. core.ac.uk
Table 1: Examples of Transition Metal-Catalyzed Reactions with this compound
| Reaction Type | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Olefin Metathesis | Ruthenium-based (e.g., Grubbs' catalysts) | Various cyclic and acyclic dienes | wikipedia.orgharvard.edu |
| Cross-Coupling | Palladium-based catalysts | 1,5-dienes and other coupled products | wikipedia.orgrsc.org |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric synthesis, alongside organometallic and enzymatic catalysis. princeton.edu These catalysts offer several advantages, including operational simplicity and environmental benignity. rsc.org For transformations involving this compound, organocatalysts can activate the substrate or the reacting partner through various modes, such as enamine or iminium ion formation. princeton.edu
While specific organocatalytic reactions directly employing this compound as the primary substrate are not extensively detailed in the provided search results, the principles of organocatalysis can be applied to its derivatives. For instance, the functionalization of related alkylidene systems has been achieved with high enantioselectivity using organocatalysts. nih.gov A general mechanism in organocatalysis involves the formation of a key intermediate by the reaction of the substrate with the catalyst. This intermediate then reacts with the other substrate, and subsequent steps lead to the product and regeneration of the catalyst. mdpi.comchim.it
For example, in a general organocatalytic allylic substitution, a nucleophile can be added to an allylic system. The regioselectivity of such reactions (α- vs. γ-addition) can often be controlled by the choice of catalyst and reaction conditions. mdpi.com The mechanism for such transformations often involves the formation of a zwitterionic intermediate or activation through hydrogen bonding. princeton.edumdpi.com
The anionic polymerization of dienes, including structures related to this compound, can also be influenced by the choice of initiator and solvent, which can be considered a form of catalysis. The microstructure of the resulting polymer, for instance, the ratio of 1,4- to 3,4-incorporation, is highly dependent on these conditions. researchgate.net
The design and synthesis of new ligands are central to the development of effective transition metal catalysts. google.com The electronic and steric properties of ligands play a critical role in determining the activity, selectivity, and stability of the catalyst. chemrxiv.org For reactions involving this compound, the choice of ligand can influence the outcome of the catalytic transformation significantly.
In transition metal catalysis, ligands can modulate the electron density at the metal center. Electron-rich ligands can enhance the reactivity of the catalyst in certain reactions, such as olefin metathesis. harvard.edu For example, the use of electron-rich phosphine (B1218219) ligands in ruthenium catalysts has led to increased metathesis activity. harvard.edu Conversely, the rational design of "donor-acceptor" type ligands, where electron-rich and electron-deficient moieties are precisely arranged, has led to highly active platinum catalysts for other transformations. nih.gov
High-throughput screening techniques are increasingly being used to accelerate the discovery of optimal ligands for a specific catalytic reaction. nih.gov This approach allows for the rapid evaluation of a large library of ligands to identify those that provide the best performance in terms of yield, selectivity, and turnover number. nih.gov Virtual ligand-assisted screening is another emerging strategy that uses computational methods to predict the effectiveness of ligands, thereby streamlining the catalyst design process. chemrxiv.org
The identity of the transition metal itself is also a key factor. While second- and third-row transition metals like ruthenium and palladium are widely used, there is growing interest in developing catalysts based on more abundant and less expensive first-row transition metals. doi.org
Table 2: Key Factors in Catalyst and Ligand Design
| Factor | Influence on Catalysis | Example | Reference |
|---|---|---|---|
| Ligand Electronics | Modulates metal center reactivity and stability | Electron-rich phosphines in Ru-metathesis catalysts | harvard.edu |
| Ligand Sterics | Controls substrate access and product selectivity | Bulky ligands to favor specific isomers | chemrxiv.org |
| Metal Identity | Determines fundamental catalytic activity | Shift from Pd to Ni for enhanced activity in some cases | youtube.com |
Rearrangement Reactions and Isomerizations
This compound and related systems can undergo various rearrangement and isomerization reactions, often driven by thermal or catalytic conditions. These transformations can lead to structurally diverse products and are of fundamental interest in organic chemistry.
Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a sigma bond across a conjugated π-electron system. libretexts.orglibretexts.org These reactions are intramolecular and proceed through a concerted mechanism, often with a high degree of stereospecificity. libretexts.org The classification of sigmatropic rearrangements is given by two numbers in brackets, [i,j], which denote the number of atoms over which the sigma bond migrates on each fragment. wikipedia.org
A common type of sigmatropic rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. libretexts.orgwikipedia.org While a direct example of a Cope rearrangement involving this compound itself is not provided in the search results, its 1,5-diene-like substructure suggests its potential to participate in such reactions under appropriate conditions. The Claisen rearrangement, which involves the wikipedia.orgwikipedia.org-rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound, is another important sigmatropic reaction. wikipedia.org
Another class of sigmatropic rearrangements is the core.ac.ukmdpi.com-hydrogen shift. In some polymerization reactions of related dienes, a core.ac.ukmdpi.com-sigmatropic hydrogen shift has been proposed as a potential mechanistic pathway. researchgate.net
Skeletal isomerization involves the rearrangement of the carbon framework of a molecule. In the context of this compound, such isomerizations can be promoted under certain reaction conditions. For instance, in some electrophilic substitution reactions, isomerization of the double bond can occur, leading to a mixture of products. mcgill.ca The anionic polymerization of dienes can also involve isomerization of the active chain end, which affects the microstructure of the resulting polymer. For example, the cis- and trans-isomers of the propagating chain end can be in equilibrium, and their relative rates of polymerization and isomerization determine the final polymer structure. researchgate.netrsc.org
In Depth Mechanistic and Kinetic Investigations
Detailed Elucidation of Reaction Pathways and Intermediates
The reaction pathways of allylidenecyclohexane are expected to be diverse. Due to the presence of the allene (B1206475) and the adjacent cyclohexane (B81311) ring, several reaction types can be envisaged.
One probable reaction is the Diels-Alder reaction , where the exocyclic double bond of the allene acts as a dienophile. The reaction with a conjugated diene would lead to the formation of a spirocyclic compound. The mechanism is generally concerted, proceeding through a cyclic transition state. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The regioselectivity and stereoselectivity of such a reaction would be of significant interest.
Another important pathway is the ene reaction . brandeis.eduwikipedia.org this compound possesses allylic hydrogens on the cyclohexane ring which can participate in an ene reaction with a suitable enophile. This would result in the formation of a new carbon-carbon bond and a shift of the double bond. The reaction can proceed through a concerted or a stepwise mechanism, the latter involving a diradical or zwitterionic intermediate. brandeis.edu
Furthermore, radical additions to the allene moiety are also plausible. The reaction would likely proceed via attack at the central carbon of the allene, forming a stabilized allylic radical intermediate. nih.gov The regioselectivity of the initial radical attack would be a key factor in determining the final product distribution.
Finally, thermal and photochemical rearrangements of this compound could lead to various isomers. researchgate.netnih.govrsc.org These pericyclic reactions, such as electrocyclizations, would be governed by the principles of orbital symmetry. libretexts.org
Analysis of Transition State Structures and Reaction Energetics
The transition state structures and their corresponding activation energies are crucial for understanding the selectivity and rates of reactions involving this compound.
For a Diels-Alder reaction , the transition state would involve the synchronous or asynchronous formation of two new sigma bonds. The geometry of this transition state (endo vs. exo) would dictate the stereochemistry of the product. Computational studies on related systems suggest that the energy difference between these transition states determines the product ratio. masterorganicchemistry.com
In an ene reaction , the transition state is typically a six-membered cyclic arrangement. wikipedia.orgnih.govprinceton.edu The conformation of this transition state, whether chair-like or boat-like, and the orientation of the substituents will influence the diastereoselectivity of the reaction.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states and calculating their energies. nih.govprinceton.edu Such calculations can provide insights into the activation barriers and the thermodynamic stability of the products, thereby predicting the feasibility and outcome of a reaction.
Parametric Studies on the Influence of Reaction Conditions on Selectivity and Rate
Systematic studies on the effect of reaction parameters such as temperature, pressure, solvent, and catalysts on the reactions of this compound would be essential for optimizing reaction outcomes.
Temperature is a critical parameter, especially in pericyclic reactions. For instance, in Diels-Alder reactions, lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product via a retro-Diels-Alder reaction. masterorganicchemistry.com
The choice of solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. Polar solvents might favor stepwise mechanisms involving charged intermediates.
Catalysts , particularly Lewis acids, are known to accelerate Diels-Alder and ene reactions by coordinating to the dienophile or enophile, thereby lowering the energy of the LUMO and enhancing reactivity. organic-chemistry.orgwikipedia.org The nature of the catalyst can also influence the stereoselectivity of the reaction.
While specific parametric studies on this compound are not available, the general principles of organic reaction kinetics suggest that these factors would play a pivotal role in controlling its reactivity.
Computational Contributions to Reaction Mechanism Understanding
Computational chemistry provides invaluable insights into reaction mechanisms where experimental data is scarce. researchgate.netnih.gov For this compound, computational studies could be employed to:
Map Potential Energy Surfaces: To identify reactants, products, intermediates, and transition states for various possible reaction pathways.
Calculate Activation Energies: To predict the relative rates of competing reactions and determine the most favorable pathway under different conditions.
Analyze Transition State Geometries: To understand the origins of stereoselectivity and regioselectivity.
Investigate Reaction Dynamics: To simulate the trajectory of the reaction and gain a more complete picture of the molecular transformations.
Theoretical and Computational Chemistry Approaches to Allylidenecyclohexane
Applications of Electronic Structure Theory
Electronic structure theory provides powerful computational tools to investigate the fundamental properties of molecules like allylidenecyclohexane. These methods allow for the detailed examination of molecular geometries, energies, and the distribution of electrons, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.govnih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net By finding the minimum on the potential energy surface, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
For this compound, DFT calculations can elucidate the preferred conformation of the cyclohexane (B81311) ring and the orientation of the exocyclic allylidene group. This process involves systematically exploring different spatial arrangements of the atoms to identify the lowest energy structure. researchgate.net The resulting optimized geometry provides a detailed picture of the molecule's shape.
Furthermore, DFT can be used to generate energy profiles for various molecular motions, such as ring inversion or rotation around single bonds. By calculating the energy at discrete points along a reaction coordinate, an energy profile can be constructed, revealing the energy barriers between different conformations and identifying transition state structures. This information is crucial for understanding the molecule's dynamic behavior.
Table 1: Representative DFT Functionals for Geometry Optimization
| Functional | Type | Key Features |
|---|---|---|
| B3LYP-D3 | Hybrid GGA with dispersion correction | A widely used functional known for its good performance across a range of organic molecules. nih.gov |
| M06-2X | Hybrid meta-GGA | Offers improved accuracy for non-covalent interactions and thermochemistry. |
| ωB97X-D | Range-separated hybrid with dispersion | Provides robust performance for both short- and long-range interactions. |
| PBE0-D3 | Hybrid GGA with dispersion correction | A parameter-free hybrid functional that often yields accurate geometries. nih.gov |
This table is for illustrative purposes and the choice of functional depends on the specific properties being investigated.
Ab Initio Methods in Conformational Landscape Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for conformational analysis. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for the conformational energies of small to medium-sized molecules. researchgate.net
In the context of this compound, ab initio calculations can be used to rigorously explore its conformational landscape. nih.gov This involves identifying all low-energy conformers, such as the various chair, boat, and twist-boat forms of the cyclohexane ring, and accurately determining their relative energies. This detailed understanding of the conformational preferences is essential for interpreting experimental data and predicting the molecule's behavior in different environments.
Recent advancements have focused on developing more efficient ab initio methods and combining them with machine learning potentials, such as ANI-2x, to make large-scale conformational analysis more feasible. nih.gov These approaches allow for the generation of extensive datasets of conformations and their corresponding energies, providing a comprehensive picture of the molecule's flexibility and the probabilities of it adopting different shapes. nih.gov
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | General Approach | Strengths |
|---|---|---|
| Density Functional Theory (DFT) | Uses the electron density to calculate the system's energy. researchgate.net | Good balance of accuracy and computational cost. nih.govnih.gov |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation. | Higher accuracy than many DFT functionals for non-covalent interactions. |
| Coupled Cluster (CC) Theory | A high-level ab initio method providing the "gold standard" for many systems. | Very high accuracy for energies and geometries. |
| Neural Network Potentials (e.g., ANI-2x) | Machine learning models trained on quantum mechanical data. nih.gov | Can achieve near-ab initio accuracy at a fraction of the computational cost. nih.gov |
Molecular Orbital Theory and Conjugation Phenomena
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons as delocalized over the entire molecule in specific molecular orbitals. iqce.jp This approach is particularly insightful for understanding conjugation, a key feature of the allylidene group in this compound.
Analysis of Pi-Electron Delocalization and Butadiene Fragments
The allylidene group of this compound contains a conjugated system of pi (π) electrons, similar to that found in 1,3-butadiene. libretexts.orgyoutube.com The p-orbitals on the adjacent sp2-hybridized carbon atoms overlap to form a set of π molecular orbitals that extend over the three-carbon allyl fragment. masterorganicchemistry.com This delocalization of π-electrons leads to increased stability, often referred to as delocalization energy. libretexts.orgbris.ac.uk
The π molecular orbitals of the butadiene-like fragment can be visualized as having different energy levels and a varying number of nodes. libretexts.orgmasterorganicchemistry.com The lowest energy MO has zero nodes and encompasses all the carbons in the conjugated system, representing the most significant bonding interaction. As the energy of the MOs increases, so does the number of nodes, leading to a combination of bonding and antibonding interactions. masterorganicchemistry.com The specific arrangement and occupancy of these π molecular orbitals determine the electronic properties of the allylidene group. youtube.com
HOMO-LUMO Interactions and their Role in Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com These orbitals play a crucial role in chemical reactions, as they are the primary orbitals involved in bond formation. iqce.jpyoutube.com The energy and symmetry of the HOMO and LUMO can be used to predict a molecule's reactivity. pharmacy180.com
For this compound, the HOMO is typically associated with the π-system of the allylidene group and represents the region of highest electron density, making it susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is the lowest energy empty orbital and can accept electrons from a nucleophile. youtube.com
The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. pharmacy180.comwuxiapptec.com A smaller HOMO-LUMO gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. pharmacy180.com In the context of pericyclic reactions, such as the Diels-Alder reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines whether the reaction is symmetry-allowed and proceeds readily. pharmacy180.comnih.gov
Advanced Conformational Analysis and Stereochemical Modeling
The conformational flexibility of the cyclohexane ring and the stereochemistry of the allylidene substituent necessitate advanced computational methods for a complete understanding of this compound's three-dimensional structure and properties. sapub.org
Advanced conformational analysis of this compound involves a systematic search of the potential energy surface to identify all stable conformers and the transition states that connect them. This can be achieved through a combination of molecular mechanics, DFT, and ab initio calculations. nih.govsapub.org Such studies can quantify the energy differences between various chair and non-chair conformations of the cyclohexane ring, as well as the rotational barriers of the exocyclic double bond.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Butadiene |
| Carbon Monoxide |
| Acetone |
| Acrolein |
Quantitative Structure-Activity Relationships: Substituent Effects on Reactivity and Electronic Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, a QSAR study would systematically vary substituents on the molecule, for instance, on the allylic or cyclohexyl moieties, and quantify the resulting changes in a specific activity or property. This allows for the prediction of the behavior of new, unsynthesized derivatives.
The core of such an analysis often involves the Hammett equation or similar linear free-energy relationships, which describe the influence of substituents on reaction rates and equilibria. The equation, in its common form, is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reaction.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.
Detailed Research Findings (Hypothetical Framework)
A theoretical investigation into the substituent effects on the reactivity and electronic properties of this compound would involve the computational analysis of a series of derivatives. By employing methods like Density Functional Theory (DFT), one can calculate various molecular descriptors that are indicative of the molecule's electronic nature. These descriptors can then be correlated with reactivity.
Key electronic properties that would be investigated include:
Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Mulliken or Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms in a molecule, providing insight into the electron distribution and local electronic effects of substituents.
Hypothetical Data Tables
To illustrate the expected trends, the following data tables present hypothetical computational results for a series of para-substituted phenyl-allylidenecyclohexanes. The substituents chosen represent a range from electron-donating to electron-withdrawing.
Table 1: Calculated Electronic Properties of Substituted Allylidenecyclohexanes
This table would showcase the calculated values for key electronic descriptors.
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -NO₂ | -6.50 | -2.80 | 3.70 | 4.50 |
| -CN | -6.45 | -2.75 | 3.70 | 4.20 |
| -Cl | -6.30 | -2.50 | 3.80 | 2.00 |
| -H | -6.20 | -2.40 | 3.80 | 0.50 |
| -CH₃ | -6.10 | -2.35 | 3.75 | 0.80 |
| -OCH₃ | -6.00 | -2.30 | 3.70 | 1.50 |
| -N(CH₃)₂ | -5.80 | -2.20 | 3.60 | 1.80 |
Note: The data in this table is hypothetical and for illustrative purposes only, as a specific study on this compound with this data is not available.
Analysis of Hypothetical Data:
Electron-withdrawing groups (e.g., -NO₂, -CN) are expected to lower both the HOMO and LUMO energy levels. This is due to their ability to inductively pull electron density from the π-system. The significant decrease in the LUMO energy would make the molecule a better electron acceptor and more susceptible to nucleophilic attack.
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are expected to raise both the HOMO and LUMO energy levels. The increase in the HOMO energy makes the molecule a better electron donor and more reactive towards electrophiles.
The HOMO-LUMO gap would likely show a trend where strong electron-donating or electron-withdrawing groups might slightly decrease the gap compared to the unsubstituted compound, suggesting an increase in reactivity.
The dipole moment would be expected to be lowest for the unsubstituted compound and increase with the introduction of polar substituents.
Table 2: Correlation of Electronic Properties with a Hypothetical Reaction Rate
This table would illustrate how the calculated electronic properties might correlate with a hypothetical reaction rate, for instance, in an electrophilic addition to the exocyclic double bond.
| Substituent (X) | Hammett Constant (σp) | Relative Rate (k_rel) | log(k_rel) |
| -NO₂ | 0.78 | 0.1 | -1.00 |
| -CN | 0.66 | 0.2 | -0.70 |
| -Cl | 0.23 | 0.6 | -0.22 |
| -H | 0.00 | 1.0 | 0.00 |
| -CH₃ | -0.17 | 2.5 | 0.40 |
| -OCH₃ | -0.27 | 5.0 | 0.70 |
| -N(CH₃)₂ | -0.83 | 20.0 | 1.30 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Analysis of Hypothetical Correlation:
A plot of log(k_rel) versus the Hammett constant (σp) would be expected to yield a straight line. For the hypothetical electrophilic addition, a negative ρ value would be anticipated. This indicates that electron-donating groups, which increase the electron density at the double bond, accelerate the reaction by stabilizing the positive charge that develops in the transition state. Conversely, electron-withdrawing groups would decelerate the reaction.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of each proton and carbon atom in Allylidenecyclohexane can be achieved.
Proton NMR (¹H NMR) Applications in Proton Environment Analysis
The ¹H NMR spectrum of this compound displays signals corresponding to several distinct proton environments. The vinylic protons of the allyl group are the most deshielded, appearing in the downfield region of the spectrum due to the electron-withdrawing nature of the sp² hybridized carbons. The protons on the cyclohexane (B81311) ring are found further upfield. The protons on the carbons adjacent to the exocyclic double bond (allylic protons) are more deshielded than the other aliphatic protons of the ring.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Vinylic Protons (-CH=CH₂) | 5.0 - 6.5 | Multiplet | Complex |
| Exocyclic Vinylic Proton (=CH-) | 5.0 - 5.5 | Multiplet | Complex |
| Allylic Ring Protons (-CH₂-) | ~2.2 | Multiplet | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides direct evidence for the number of unique carbon environments in the molecule. The sp² carbons of the conjugated diene system are observed at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclohexane ring. The presence of distinct signals for the ring carbons confirms the asymmetry introduced by the allyl-idene substituent. In some analyses, the signal for a carbodicarbene carbon, if present as an intermediate or related species, can appear significantly upfield, for instance around 73-74 ppm. google.com
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=C (Internal) | ~140 |
| C=C (Internal, ring) | ~124 |
| =CH₂ (Terminal) | ~115 |
Two-Dimensional NMR Techniques in Connectivity and Spatial Relationship Determination
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity between them. figshare.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between the vinylic protons of the allyl group, and crucially, between the exocyclic vinylic proton and the adjacent allylic protons on the cyclohexane ring. This confirms the attachment point and the extent of the spin system.
Detailed Analysis of Chemical Shifts and Spin-Spin Coupling Patterns
A detailed analysis of the coupling constants (J-values) within the vinylic system provides geometric information. The magnitude of the coupling between the protons on the terminal double bond reveals geminal, cis, and trans relationships. For instance, the coupling constant for protons in a trans configuration is typically larger than for those in a cis configuration. These patterns, often resulting in complex multiplets, can be fully resolved and interpreted using simulation software or advanced 2D NMR techniques to confirm the geometry of the diene.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound confirms the presence of its key structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3080 | C-H Stretch | Vinylic (=C-H) |
| 2850 - 2930 | C-H Stretch | Aliphatic (C-H) |
| ~1640 & ~1600 | C=C Stretch | Conjugated Diene |
| ~1445 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |
The spectrum clearly distinguishes between the sp² (vinylic) and sp³ (aliphatic) C-H stretching vibrations, which occur above and below 3000 cm⁻¹, respectively. The presence of two distinct peaks in the C=C stretching region is characteristic of a conjugated diene system. Furthermore, strong absorptions in the 900-1000 cm⁻¹ region are definitive for the out-of-plane bending vibrations of the terminal vinyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The chromophore in this compound is the conjugated diene system, which gives rise to a strong absorption in the ultraviolet region.
The primary electronic transition observed is a π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of conjugation directly influences the energy of this transition and, consequently, the maximum absorption wavelength (λ_max).
The λ_max for this compound can be predicted using Woodward-Fieser rules. Starting with a base value for an acyclic diene (217 nm), increments are added for structural features. scribd.comuobasrah.edu.iqscribd.com
Table 4: Woodward-Fieser Rule Calculation for this compound
| Structural Feature | Wavelength Increment (nm) |
|---|---|
| Acyclic/Heteroannular Diene Base Value | 217 |
| One Exocyclic Double Bond | +5 |
| Two Alkyl Substituents on the Diene | +10 (2 x 5) |
| Predicted λ_max | 232 |
The experimentally observed value for the λ_max of this compound is approximately 237 nm, which is in close agreement with the calculated value. slideserve.comvdoc.pubethernet.edu.et This confirms the presence and nature of the conjugated π-electron system.
Table 5: UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |
|---|
Application and Refinement of Woodward-Fieser Rules for Dienes
The Woodward-Fieser rules are a set of empirically derived principles used to predict the wavelength of maximum UV absorption (λmax) for conjugated systems like dienes and enones. wikipedia.orgamrita.edu These rules start with a base value for a parent chromophore, which is then modified by adding specific increments for various substituents and structural features. matanginicollege.ac.inslideshare.net
For a conjugated diene, the base value depends on whether the double bonds are within the same ring (homoannular) or distributed between different rings or in an acyclic system (heteroannular). matanginicollege.ac.inyoutube.com this compound contains a conjugated diene system where one double bond is exocyclic to the cyclohexane ring. An exocyclic double bond is a double bond in which one of the carbon atoms is part of a ring system. amrita.edumatanginicollege.ac.in The system can be analyzed using the base value for a heteroannular diene.
The prediction of λmax for this compound would be calculated as follows:
Base Value: The parent system is a heteroannular diene, which has a base value of 214 nm. wikipedia.orgamrita.edu
Alkyl Substituents/Ring Residues: The carbon atoms of the diene are substituted with alkyl groups (in this case, parts of the cyclohexane ring). There are three such "ring residues" attached to the conjugated system. Each adds 5 nm to the base value.
Exocyclic Double Bond: The double bond outside the ring is, by definition, exocyclic. This feature adds another 5 nm. wikipedia.orgmatanginicollege.ac.in
| Structural Feature | Wavelength Increment (nm) |
|---|---|
| Base value for heteroannular diene | 214 |
| 3 Alkyl Substituents (Ring Residues) | 15 (3 x 5) |
| 1 Exocyclic Double Bond | 5 |
| Calculated λmax | 234 |
These rules, developed through the extensive study of various compounds, provide a reliable method for correlating a molecule's structure with its UV absorption. youtube.com
Investigation of Conjugation Effects on Absorption Maxima
The absorption of UV light by a molecule like this compound causes an electron to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org In molecules with conjugated double bonds, the π-orbitals combine to form a set of delocalized molecular orbitals. The most important electronic transition is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). almerja.com
Conjugation has a predictable and significant effect on the absorption maximum. quora.com Extending the conjugated system decreases the energy gap between the HOMO and LUMO. libretexts.orgalmerja.com Because energy and wavelength are inversely proportional, a smaller energy gap results in the absorption of light at a longer wavelength. This phenomenon is known as a bathochromic shift, or red shift. almerja.com
Each additional double bond in a conjugated polyene system shifts the λmax to a longer wavelength by approximately 30 nm. almerja.com The presence of alkyl substituents on the double bonds also contributes to a bathochromic shift. Therefore, the conjugated diene system in this compound is directly responsible for its characteristic absorption in the UV region, which would be absent in non-conjugated analogs.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₄), the molecular weight is 122.21 g/mol . nist.gov In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•), which is a radical cation. creative-proteomics.commsu.edu The molecular ion peak for this compound is expected at an m/z value of 122.
The molecular ion is energetically unstable and often breaks apart into smaller, more stable fragments. msu.eduwikipedia.org The analysis of these fragmentation patterns provides valuable structural information. Cyclic compounds, particularly those with double bonds, tend to show a relatively stable molecular ion. creative-proteomics.comwhitman.edu
The fragmentation of cyclic alkanes and alkenes follows specific pathways:
Loss of Side Chains: Cleavage of bonds alpha to the ring is a common fragmentation pathway. whitman.edu
Ring Cleavage: The ring itself can fragment, typically by losing neutral molecules like ethene (loss of 28 mass units). whitman.edudocbrown.info
Retro-Diels-Alder Reaction: Cyclic alkenes can undergo a characteristic retro-Diels-Alder reaction, where the ring breaks apart to form a diene and an alkene. For a cyclohexene-type structure, this is a very common fragmentation pathway.
For this compound, the following fragment ions would be anticipated:
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 122 | [C₉H₁₄]⁺• (Molecular Ion) | - |
| 107 | [M - CH₃]⁺ | Methyl radical (•CH₃) |
| 93 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |
| 81 | [C₆H₉]⁺ | Propene (C₃H₅•) |
| 68 | [C₅H₈]⁺• (Retro-Diels-Alder) | Butadiene (C₄H₆) |
| 54 | [C₄H₆]⁺• (Retro-Diels-Alder) | 1-methylcyclopentene (C₅H₈) |
The base peak in the spectrum is often the most stable carbocation that can be formed. libretexts.org The complex fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound. libretexts.org
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision. wikipedia.orgnih.gov
While a specific crystal structure for this compound is not widely published, the principles of the technique can be discussed. Should a suitable crystal be grown, X-ray diffraction would provide unambiguous proof of its molecular structure. rigaku.com
Analysis of Molecular Conformation and Geometry in the Crystalline State
A crystal structure analysis of this compound would reveal its exact molecular geometry in the solid state. This includes:
Bond Lengths and Angles: Precise measurements of all carbon-carbon and carbon-hydrogen bond lengths and the angles between them.
Conformation of the Cyclohexane Ring: It would definitively show whether the cyclohexane ring adopts a stable chair conformation, or a less stable boat, twist-boat, or half-chair conformation, which might be enforced by crystal packing forces or the substitution pattern. In a related structure, (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, the cyclohexane-1,3-dione ring was found to adopt an envelope conformation. researchgate.net
Planarity: The analysis would determine the planarity of the conjugated diene system.
This detailed geometric data is crucial for understanding the molecule's steric properties and potential reactivity.
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice. The manner in which they pack is governed by the nature and strength of intermolecular interactions. nih.govias.ac.in For a non-polar hydrocarbon like this compound, the dominant intermolecular forces are weak van der Waals forces (London dispersion forces).
A crystallographic study would elucidate:
Crystal Packing Motif: It would show how individual molecules of this compound are arranged relative to their neighbors in the unit cell. Molecules pack to maximize attractive forces and minimize empty space. nih.gov
Understanding these interactions is fundamental to the field of crystal engineering, which seeks to design solids with desired properties based on predictable packing patterns. ias.ac.inrsc.org
Advanced Applications in Organic Synthesis and Materials Science
Utility as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The chemical structure of allylidenecyclohexane, which includes a carbon-carbon double bond within its allyl group, allows it to participate in a variety of chemical reactions characteristic of alkenes, such as addition reactions. ontosight.ai This reactivity makes it an invaluable building block in organic synthesis for the construction of more complex molecular architectures. ontosight.ai
One of the key transformations involving this compound is its use in alkylation reactions. For instance, the direct alkylation of the sodium derivative of cyclohexanone (B45756) with an allyl halide can produce 2-allylcyclohexanone (B1266257). orgsyn.org This reaction highlights the utility of the allyl group in forming new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. The resulting 2-allylcyclohexanone can then serve as a precursor for further synthetic manipulations. orgsyn.org
Furthermore, the strategic implementation of related allyl-containing compounds in total synthesis underscores the importance of this functional group. For example, in the total synthesis of certain natural products, the allylation of an aldehyde can lead to the formation of a homoallylic lactone as a single diastereomer, showcasing the stereocontrol that can be achieved with such building blocks. nih.gov This level of control is crucial for the efficient synthesis of biologically active molecules and other complex targets.
The versatility of this compound and its derivatives as synthetic intermediates is a cornerstone of their application in organic chemistry, providing a gateway to a diverse range of molecular structures.
Design and Synthesis of Novel Polymeric Materials with Tunable Architectures
The presence of a polymerizable double bond in this compound makes it a suitable monomer for the creation of novel polymeric materials. The polymerization of olefins, including cyclic olefins, can be achieved through various methods, including the use of Friedel-Crafts catalysts. google.com This process allows for the conversion of simple monomer units into long polymer chains with specific properties. youtube.com
The polymerization of allyl cyclohexane (B81311), a related compound, can be initiated by a Friedel-Crafts catalyst in conjunction with a co-catalyst at low temperatures. google.com This cationic polymerization process involves the rearrangement of the initially formed secondary carbonium ion to a more stable tertiary carbonium ion, which then propagates the polymer chain. google.com This rearrangement influences the final structure of the polymer. The resulting polymers can have unique structural units that dictate their physical and chemical properties.
The ability to control the polymerization process, including the choice of catalyst and reaction conditions, allows for the design of polymeric materials with tunable architectures. This control is essential for developing materials with specific characteristics, such as thermal stability, mechanical strength, and chemical resistance, for a variety of applications.
Development of Specialized Catalyst Ligands and Precursors (if this compound is a component)
While direct evidence of this compound as a component in specialized catalyst ligands is not prominently featured in the provided search results, the principles of catalyst design suggest its potential in this area. The development of catalysts often involves the synthesis of complex organic molecules that can coordinate to a metal center and influence its catalytic activity and selectivity.
For instance, in the field of asymmetric catalysis, chiral ligands are used to induce enantioselectivity in chemical reactions. These ligands are often synthesized through multi-step organic reactions. The functional groups present in this compound, particularly the double bond, could be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal.
The synthesis of specialized catalyst systems is a complex process. For example, the use of a chiral phase-transfer catalyst has been shown to be effective in certain reactions. youtube.com These catalysts often involve a lipophilic chiral anion that forms a soluble chiral ion pair with a cationic reagent, enabling the catalytic cycle. youtube.com The synthesis of such complex chiral molecules could potentially start from versatile building blocks like this compound.
Furthermore, the development of catalysts for polymerization reactions is a significant area of research. For example, nickel acetylacetonate/triphenylphosphine (B44618) complexes have been used for the polymerization of diethynylarenes. nih.gov The synthesis of the ligands used in these catalysts often requires sophisticated organic synthesis, where versatile intermediates are highly valuable.
Strategic Implementation in the Construction of Chemically Complex Target Structures
The strategic use of key reactions and building blocks is fundamental to the successful total synthesis of complex natural products and other target molecules. youtube.comdocumentsdelivered.com Allyl-containing fragments are frequently employed in these synthetic endeavors due to their reactivity and the stereochemical control they can offer. nih.gov
In the context of complex molecule synthesis, a common strategy involves the late-stage introduction of sensitive or highly functionalized moieties. nih.gov This approach avoids subjecting these groups to harsh reaction conditions in the early stages of the synthesis. The reactivity of the allyl group in this compound allows it to be a precursor to various functional groups that can be introduced at different stages of a synthetic sequence.
Diels-Alder reactions are another powerful tool in the construction of complex cyclic systems. nih.gov While not directly involving this compound as a diene or dienophile in the provided results, the principles of this reaction highlight the importance of unsaturated systems in building molecular complexity. The double bond in this compound could potentially participate in such cycloaddition reactions under appropriate conditions, leading to the formation of intricate ring systems.
Future Directions and Emerging Research Avenues
Pioneering New Catalytic Systems for Allylidenecyclohexane Transformations
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. While established methods exist, the focus is shifting towards catalysts that offer higher efficiency, selectivity, and broader substrate scope.
Recent advancements in metal-catalyzed reactions are particularly promising. For instance, new catalytic systems involving metals like rhodium, nickel, cobalt, and ruthenium are being explored for various transformations. mdpi.comrsc.org Rhodium(III)-catalyzed annulations have demonstrated the ability to create complex heterocyclic structures in a controlled manner. mdpi.com Nickel, with its multiple oxidation states, is emerging as a valuable catalyst for C-H activation and polymerization processes. mdpi.com Cobalt-catalyzed cyclization reactions are also showing promise in the synthesis of diverse heterocyclic compounds. mdpi.comrsc.org Furthermore, ruthenium catalysts are proving effective in constructing complex pyrrole (B145914) structures. mdpi.com
The design of new ligands is another crucial aspect of developing next-generation catalysts. Chiral N,N'-dioxide ligands, when complexed with cobalt(II), have been shown to catalyze the asymmetric transformation of nitrones and allenes, yielding chiral dihydropyridoindoles with high enantiomeric excess. rsc.org This highlights the potential for designing catalysts that can control the stereochemistry of reactions involving allene-like structures, a category that includes this compound.
The table below summarizes some of the emerging metal-based catalytic systems and their potential applications in transformations that could be analogous for this compound.
| Catalyst System | Transformation Type | Potential Application for this compound |
| Rhodium(III) | Annulations | Synthesis of fused ring systems |
| Nickel(II) | C-H Activation/Cycloaddition | Functionalization of the cyclohexyl ring |
| Cobalt(II)/Chiral Ligands | Asymmetric Cascade Reactions | Synthesis of chiral derivatives |
| Ruthenium | Intramolecular Cyclization | Formation of complex polycyclic structures |
These pioneering efforts in catalyst development are expected to lead to more sophisticated and efficient methods for manipulating the chemical structure of this compound, opening up new avenues for the synthesis of complex molecules.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
One of the key applications of AI in this context is forward-reaction prediction . pharmaceutical-technology.com By training on millions of published reactions, ML models can learn the "language" of chemistry and predict the likely products of a given set of reactants and conditions. princeton.edu This capability can be used to validate proposed synthetic routes for this compound derivatives and even to identify potential side products and impurities. pharmaceutical-technology.com For instance, researchers have developed ML algorithms that can predict reaction yields for experiments with multiple components, a task that has traditionally been challenging due to the complexity of the multidimensional analysis required. nih.govijraset.com
The table below outlines the key areas where AI and ML are being integrated into chemical reaction prediction and design.
| AI/ML Application | Description | Relevance to this compound |
| Forward-Reaction Prediction | Predicts the products and yields of a chemical reaction. princeton.edupharmaceutical-technology.com | Optimizing reaction conditions for known transformations and predicting outcomes of novel reactions. |
| Retrosynthesis Planning | Proposes a step-by-step synthetic route to a target molecule. | Designing efficient syntheses of complex this compound derivatives. |
| Reaction Condition Optimization | Identifies the optimal set of conditions (e.g., catalyst, solvent, temperature) for a given reaction. nih.gov | Maximizing the yield and selectivity of this compound reactions. |
| Uncertainty Quantification | Assesses the model's confidence in a prediction, highlighting areas where more experimental data is needed. princeton.edu | Guiding experimental efforts towards the most informative reactions. |
While the application of AI to the specific chemistry of this compound is still in its early stages, the general advancements in this field hold immense promise. As more data on the reactivity of this compound becomes available, bespoke ML models can be trained to accelerate the discovery and development of new synthetic methodologies.
Advancements in Green Chemistry Principles for Sustainable Synthesis and Reactions of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, and this compound is no exception. paperpublications.orgnih.gov The overarching goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. paperpublications.orgresearchgate.net
A key focus of green chemistry is the use of greener solvents and reaction media. paperpublications.orgresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring alternatives such as water, supercritical fluids, and ionic liquids for reactions involving this compound. The use of solvent-free reaction conditions is also a highly desirable goal. rsc.org
Catalysis is another cornerstone of green chemistry. paperpublications.orgresearchgate.net The use of catalysts, particularly those that can be recovered and reused, can significantly reduce waste and energy consumption. researchgate.net The development of highly active and selective catalysts for this compound transformations can lead to processes with higher atom economy , a measure of how many atoms from the starting materials are incorporated into the final product. researchgate.netrsc.org
Furthermore, the use of alternative energy sources to drive chemical reactions is a growing area of interest. paperpublications.orgresearchgate.net Techniques such as microwave irradiation, ultrasound, and photochemical methods can often lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. paperpublications.orgresearchgate.netrsc.org High hydrostatic pressure (barochemistry) is another emerging non-traditional activation method that shows potential for green synthesis. youtube.com
The table below highlights key green chemistry principles and their potential application to the synthesis and reactions of this compound.
| Green Chemistry Principle | Application to this compound Chemistry |
| Use of Renewable Feedstocks | Exploring bio-based routes to synthesize the cyclohexane (B81311) or allyl precursors. paperpublications.orgrsc.org |
| Atom Economy | Designing reactions, such as addition and cycloaddition reactions, that maximize the incorporation of all atoms into the final product. researchgate.netrsc.org |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. paperpublications.orgresearchgate.netrsc.org |
| Energy Efficiency | Utilizing alternative energy sources like microwaves or ultrasound to reduce reaction times and energy consumption. paperpublications.orgresearchgate.net Developing catalytic processes that proceed at ambient temperature and pressure. paperpublications.org |
| Catalysis | Employing recoverable and reusable catalysts to minimize waste. paperpublications.orgresearchgate.net |
By embracing these principles, the chemical community can ensure that the future synthesis and utilization of this compound and its derivatives are conducted in a sustainable and environmentally responsible manner.
Exploration of Unprecedented Reactivity Modes and Chemical Space Expansion
Beyond optimizing existing transformations, a significant frontier in this compound chemistry lies in the discovery of entirely new modes of reactivity. This involves exploring reactions that have not been previously reported for this specific substrate, thereby expanding the "chemical space" of accessible molecules.
One area of interest is the exploration of radical transformations . The allene-like structure of this compound could potentially participate in a variety of radical-mediated reactions, leading to the formation of novel carbon-carbon and carbon-heteroatom bonds. The development of new catalytic systems that can generate and control radical intermediates in the presence of this compound is a key challenge in this area.
Another avenue for exploration is the use of photochemistry . rsc.org The electronic excitation of this compound through UV irradiation could open up unique reaction pathways that are not accessible under thermal conditions. This could include cycloadditions, rearrangements, and other transformations leading to structurally diverse products. rsc.org
The development of automated synthesis platforms is also poised to accelerate the exploration of new reactivity. These systems can rapidly screen a large number of reaction conditions and starting material combinations, allowing for the high-throughput discovery of new transformations of this compound. This approach can help to quickly identify "hits" that can then be further investigated and optimized by medicinal and process chemists.
The table below outlines some of the emerging areas for exploring new reactivity modes of this compound.
| Reactivity Mode | Description | Potential Outcomes |
| Radical Chemistry | Reactions involving radical intermediates. | Formation of novel C-C and C-heteroatom bonds, access to complex acyclic and cyclic structures. |
| Photochemistry | Reactions initiated by the absorption of light. rsc.org | Unique cycloadditions, rearrangements, and functionalizations. |
| High-Throughput Screening | Automated screening of diverse reaction conditions. | Rapid discovery of novel and unexpected transformations. |
| Novel Cascade Reactions | Multi-step reactions that occur in a single pot. | Efficient construction of complex molecular architectures from simple starting materials. |
By venturing into these uncharted territories of chemical reactivity, researchers can continue to uncover the rich and diverse chemistry of this compound, leading to the discovery of new molecules with potentially valuable properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Allylidenecyclohexane in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of reaction conditions. A common approach involves alkylation of cyclohexane derivatives using allyl halides in the presence of a base (e.g., Grignard reagents). For example, allyl chloride can react with cyclohexylamine intermediates under inert atmospheres to minimize side reactions . Purification steps, such as column chromatography or distillation, are critical to isolate the product. Characterization via NMR and mass spectrometry is essential to confirm molecular identity and purity, as emphasized in guidelines for reporting new compounds .
Q. How can UV-Vis spectroscopy be utilized to characterize this compound?
- Methodological Answer : UV-Vis spectroscopy is effective for analyzing conjugated systems. This compound exhibits a λmax at 237 nm experimentally, influenced by its exocyclic C=C bond (+10 nm shift) and alkyl substituents (+5 nm per group) . Researchers should compare calculated values (via Woodward-Fieser rules) with experimental data to validate structural assignments. Discrepancies may indicate impurities or electronic effects requiring further investigation.
Q. What safety protocols are essential when handling this compound in research?
- Methodological Answer : Adhere to GHS guidelines for flammable liquids (H226), including grounding equipment, using non-sparking tools, and working in well-ventilated areas . Lab personnel must demonstrate competence in hazard identification (e.g., flammability, inhalation risks) and emergency response (e.g., spill containment, first aid for skin/eye contact) . Safety training, as outlined in SOPs for cyclohexane derivatives, is mandatory .
Advanced Research Questions
Q. How can computational methods predict the electronic transitions of this compound, and how do they compare with experimental UV-Vis data?
- Methodological Answer : Quantum chemistry calculations (e.g., TD-DFT) or Quantitative Structure-Property Relationship (QSPR) models can simulate electronic transitions. For instance, the exocyclic C=C bond’s contribution to λmax can be modeled using statistical thermodynamics . Discrepancies between computational and experimental results (e.g., deviations >5 nm) may arise from solvent effects or incomplete basis sets. Researchers should validate models using benchmark datasets like NIST Standard Reference Data .
Q. What strategies resolve contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Systematic reviews (Cochrane guidelines) recommend assessing data quality through:
- Source evaluation : Prioritize peer-reviewed studies with detailed experimental protocols .
- Method validation : Replicate measurements using standardized techniques (e.g., calorimetry for ΔfH°).
- Statistical analysis : Apply meta-analysis to identify outliers or systematic errors . For example, discrepancies in enthalpy values may stem from impurities or calibration errors in instrumentation .
Q. How can the reactivity of this compound be modulated for novel applications in organic synthesis?
- Methodological Answer : Reactivity can be tailored via:
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) to stabilize transition states in Diels-Alder reactions .
- Catalytic systems : Palladium or nickel catalysts can enhance hydrogenation efficiency .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic additions. Preliminary studies on analogous compounds (e.g., allylcyclohexane derivatives) suggest potential in asymmetric catalysis .
Key Research Recommendations
- Experimental Design : Include control experiments (e.g., solvent blanks) in UV-Vis studies to isolate solvent effects .
- Data Reporting : Follow Beilstein Journal guidelines for supplementary materials, ensuring reproducibility .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to address electronic structure ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
